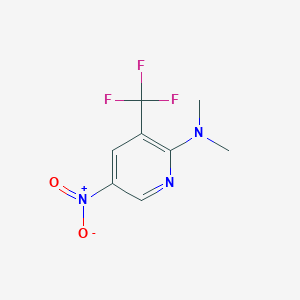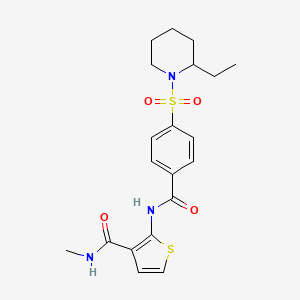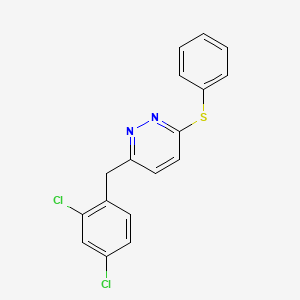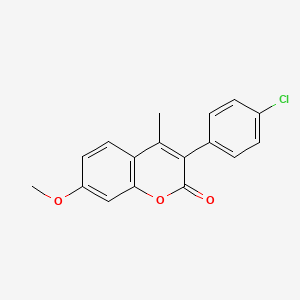
7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compounds I found are 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline and 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline . Both of these compounds have a methoxyphenoxy group and a trifluoromethyl group attached to an aniline, but they differ in the positions of these groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For the similar compounds I found, the molecular weight is 283.25 . Other properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.Scientific Research Applications
Fluorescence Properties
- Fluorescence in Organic Compounds : Suzuki–Miyaura reactions involving derivatives of 1,8-naphthyridine, including those with methoxyphenyl groups, showed that some compounds exhibit strong fluorescence, which is significant in the study of organic compounds and their electronic properties (Ehlers et al., 2013).
Synthesis and Structure
- Synthesis of Tris-naphthyridyl Compounds : Research on the synthesis of compounds containing 1,8-naphthyridine structures, including those with modifications like chloro and methyl groups, contributes to the understanding of their complex structures and potential applications in materials science (Gan et al., 2011).
Organic Chemistry and Polymer Synthesis
- Novel Synthesis Methods : Studies have focused on developing new methods for synthesizing various naphthyridine derivatives, including those with trifluoromethyl groups. These methods are crucial for advancing the field of organic chemistry and polymer science (Bonacorso et al., 2011).
Material Science and Engineering
- Development of Fluorinated Polyimides : The synthesis of novel fluorinated polyimides using 1,8-naphthyridine derivatives highlights their importance in the development of materials with unique properties such as low moisture absorption and high thermal stability (Hsiao et al., 2003).
Chemical Analysis and Detection Techniques
- Colorimetric Detection of Ions : The use of 1,8-naphthyridine-based conjugated polymers for the selective colorimetric detection of ions, such as iodide, demonstrates the compound's potential in chemical sensing and analysis (BoAli et al., 2018).
properties
IUPAC Name |
7-(3-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c1-26-9-3-2-4-10(7-9)27-14-6-5-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMSLVPFMCZRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2356900.png)








![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2356914.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)
![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)